molecular formula C11H11ClO2 B1394752 3-Chloro-4-(cyclopropylmethoxy)benzaldehyde CAS No. 883519-07-1

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde

Cat. No. B1394752
M. Wt: 210.65 g/mol
InChI Key: OLQNGTYJJIQJRJ-UHFFFAOYSA-N
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Description

“3-Chloro-4-(cyclopropylmethoxy)benzaldehyde” is a chemical compound with the CAS number 883519-07-1 . It is related to “3-Chloro-4-methoxybenzaldehyde”, which has a linear formula of CH3OC6H3ClCHO .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Impurities in Pharmaceuticals : One study discusses a synthetic method for an impurity in crude roflumilast, using 3,4-bis(cyclopropylmethoxy)benzaldehyde as a precursor. This method involves alkylation, oxidation, chlorination, and acylation reactions, highlighting the compound's utility in pharmaceutical chemistry (Zhang et al., 2014).

  • Optical Properties of Metal Complexes : Another research focused on the synthesis of aluminum and zinc complexes using substituted benzaldehydes, including 4-Methyl(methoxy or chloro)benzaldehyde. These complexes exhibited unique spectroscopic and thermal properties, which could be useful in materials science (Barberis & Mikroyannidis, 2006).

  • Vilsmeier Reagent in Heterocyclic Synthesis : A paper describes the use of Vilsmeier reagent (DMF/POCl3) in synthesizing 3-Chloro-1H-indole-2-carboxaldehydes, demonstrating the versatility of chloro-substituted benzaldehydes in synthesizing heterocyclic compounds (Majo & Perumal, 1996).

Biological and Medicinal Applications

  • Antimicrobial and Anticancer Potentials : Research on a series of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones revealed that compounds with m-chloro substituent on benzaldehyde portion showed antimicrobial potential. This indicates the potential biological activity of chloro-substituted benzaldehydes (Sigroha et al., 2012).

  • Anti-tumor Activities : A study on the synthesis of novel 4-aminoquinazoline derivatives, using 4-(3-Chloropropoxy)-3-methoxybenzonitrile as a precursor, showed that these derivatives have activities against Bcap-37 cell proliferation, suggesting their potential in cancer therapy (Li, 2015).

  • Second Harmonic Generation Applications : Vanillin (4-hydroxy 3-methoxy benzaldehyde) has been studied for its potential in second harmonic generation applications in the ultraviolet and near-infrared wavelength region. This highlights the potential application of certain benzaldehydes in photonics and optical technologies (Singh et al., 2001).

properties

IUPAC Name

3-chloro-4-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNGTYJJIQJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(cyclopropylmethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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